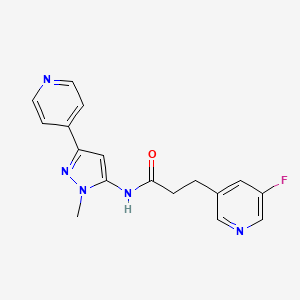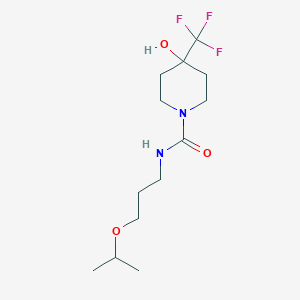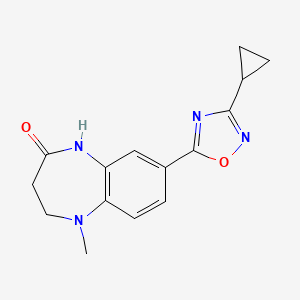
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide involves the inhibition of HDAC activity, which leads to an increase in histone acetylation and subsequent changes in gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to modulate HDAC activity. This compound has been shown to induce changes in gene expression, leading to alterations in cellular processes such as cell cycle progression, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide in lab experiments is its ability to selectively inhibit HDAC activity, making it a valuable tool for studying the role of HDACs in different biological processes. However, one of the limitations of using this compound is its potential toxicity, as HDAC inhibition has been shown to have toxic effects on normal cells as well.
Orientations Futures
There are several future directions for research on 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is the identification of specific cellular pathways and processes that are affected by HDAC inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop strategies to minimize its toxic effects on normal cells.
Méthodes De Synthèse
The synthesis method of 3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide involves the reaction of 5-fluoropyridine-3-carboxylic acid with 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with 3-(dimethylamino)propionyl chloride to yield the final product.
Applications De Recherche Scientifique
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide has been used in various scientific research studies due to its ability to modulate different biological processes. This compound is known to have an inhibitory effect on the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. As a result, this compound has been studied for its potential use in cancer treatment, as HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(5-fluoropyridin-3-yl)-N-(2-methyl-5-pyridin-4-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-16(9-15(22-23)13-4-6-19-7-5-13)21-17(24)3-2-12-8-14(18)11-20-10-12/h4-11H,2-3H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFIFGYOBFJYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)NC(=O)CCC3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)